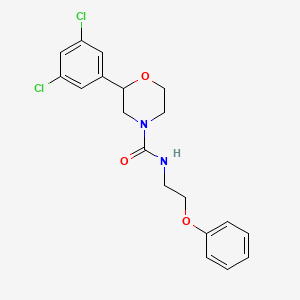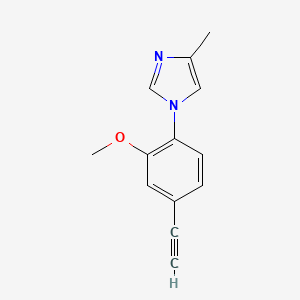![molecular formula C17H15N3O2S B2634135 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1903522-66-6](/img/structure/B2634135.png)
2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide” is characterized by the presence of a pyridine ring attached to a thiophene ring via a methylene bridge, with a methoxy group attached to the pyridine ring. The exact structural details would require further analysis such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .Applications De Recherche Scientifique
Antifungal Applications
A study on novel 2‐aminonicotinamide derivatives, including compounds structurally related to 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, demonstrated potent in vitro antifungal activity against various Candida species and Cryptococcus neoformans. These compounds, such as 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide, showed excellent activity by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, suggesting a potential pathway through which related compounds might act (Ni et al., 2017).
Antiprotozoal Activity
Another research avenue explores the antiprotozoal activity of aza-analogues of furamidine, structurally related to 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide. These compounds demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and some were curative in in vivo mouse models of trypanosomiasis at low oral dosages, indicating potential for the development of new treatments for parasitic infections (Ismail et al., 2003).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of compounds with the thiophene and pyridine moieties, similar to 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, has provided insights into their chemical properties and potential applications. One study detailed the preparation, spectroscopic characterization, and X-ray structure analysis of such compounds, contributing to a deeper understanding of their structural attributes and reactivity, which is crucial for further application development in pharmaceuticals and materials science (Al‐Refai et al., 2016).
Metabolism and Pharmacokinetics
Investigations into the metabolism of related compounds, like morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, have revealed important pharmacokinetic properties. These studies, which utilize chromatography and mass spectrometry, can inform the development of new drugs by elucidating how such compounds are metabolized in the body, potentially leading to the discovery of more effective and safer therapeutic agents (Varynskyi & Kaplaushenko, 2020).
Corrosion Inhibition
Nicotinamide derivatives, related in structure to 2-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies highlight the potential of such compounds in industrial applications, particularly in protecting metals from corrosion, which is a significant issue in many sectors (Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQUQXYYQWFKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2634053.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2634055.png)
![N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2634056.png)
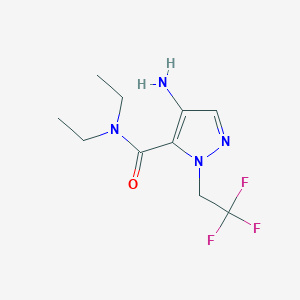
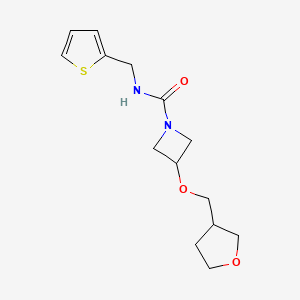
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)
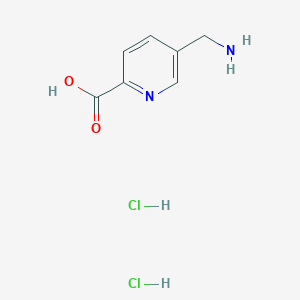
![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)
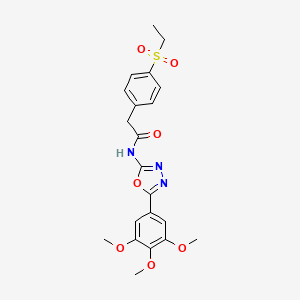
![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)
